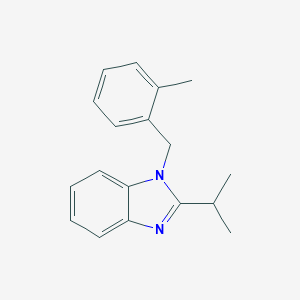![molecular formula C21H27NO B256756 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol, also known as GBR-12909, is a potent dopamine reuptake inhibitor. It belongs to the class of phenyltropane derivatives and is used in scientific research for its potential applications in the treatment of various neurological disorders.
Mécanisme D'action
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol works by inhibiting the reuptake of dopamine, a neurotransmitter responsible for regulating mood, motivation, and reward. By blocking the reuptake of dopamine, 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol increases the levels of dopamine in the brain, leading to enhanced dopaminergic signaling and improved neurological function.
Biochemical and Physiological Effects
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol has been shown to increase locomotor activity and induce hyperactivity in animal models, indicating its potential as a treatment for ADHD. It has also been shown to reduce the symptoms of Parkinson's disease in animal models by increasing dopamine levels in the brain. Additionally, 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol has been studied for its potential use in drug addiction treatment, as it can reduce the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol in scientific research is its high potency and selectivity for the dopamine transporter. However, its use is limited by its potential for abuse and addiction, as well as its potential for inducing hyperactivity and other adverse effects in animal models.
Orientations Futures
Future research on 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol could focus on its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies could investigate the potential for 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol to reduce drug-seeking behavior in addiction models, as well as its potential for inducing long-term changes in dopaminergic signaling.
Méthodes De Synthèse
The synthesis of 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol involves the reaction of 1-(2-naphthyl)-2-propanone with 6-azabicyclo[3.2.1]oct-2-ene in the presence of trifluoroacetic acid and trimethylsilyl chloride. The resulting compound is then treated with formaldehyde and hydrogen gas to yield 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol.
Applications De Recherche Scientifique
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol is primarily used in scientific research to study the dopamine system and its role in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been studied for its potential therapeutic effects in depression and schizophrenia.
Propriétés
Nom du produit |
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H27NO/c1-20(2)10-16-11-21(3,13-20)14-22(16)12-18-17-7-5-4-6-15(17)8-9-19(18)23/h4-9,16,23H,10-14H2,1-3H3 |
Clé InChI |
ZKFWBQZWZFPJSL-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=CC=CC=C43)O)C)C |
SMILES canonique |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=CC=CC=C43)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)


![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)

![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)

